Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Overview
Description
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes a pyridine ring and a triazine ring, making it a versatile scaffold for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with triazine precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times significantly compared to conventional heating methods . The choice of solvents, catalysts, and reaction conditions is crucial in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling and regulation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with applications in medicinal chemistry, particularly as kinase inhibitors.
Uniqueness
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- stands out due to its unique triazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-hydroxypyrido[2,3-d]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-2-1-3-7-5(4)8-9-10(6)12/h1-3,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWROUZMHXYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=NN(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461167 | |
Record name | Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832127-75-0 | |
Record name | Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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